

# An In-depth Technical Guide to Benzyl Nitrite (CAS: 935-05-7)

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## Compound of Interest

Compound Name: Benzyl nitrite

Cat. No.: B15496680

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl nitrite**, with the CAS number 935-05-7, is an organic ester of nitrous acid and benzyl alcohol. As a member of the alkyl nitrite class of compounds, it is recognized for its potential as a nitric oxide (NO) donor.<sup>[1]</sup> Nitric oxide is a critical signaling molecule in various physiological processes, most notably in the cardiovascular system where it functions as a potent vasodilator.<sup>[2]</sup> This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methods related to **benzyl nitrite**, tailored for professionals in research and drug development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **benzyl nitrite** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical and Physical Properties of **Benzyl Nitrite**

Property	Value	Reference(s)
CAS Number	935-05-7	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	137.14 g/mol	[3]
Appearance	Yellowish oil (inferred from related compounds)	N/A
Boiling Point	180 °C at 760 mmHg; 53-58 °C at 10 Torr; 44 °C at 5 Torr; 31-32 °C at 1 Torr	[4][5]
Density	1.09 g/cm <sup>3</sup>	[4]
Refractive Index	1.512; 1.5008 at 20°C; 1.4986 at 25°C	[4][5]
Flash Point	71.2 °C	[4]
Vapor Pressure	1.24 mmHg at 25°C	[4]
Solubility	Likely soluble in ether and other organic solvents (inferred from related compounds)	[5]
InChI	InChI=1S/C7H7NO2/c9-8-10-6-7-4-2-1-3-5-7/h1-5H,6H2	[3][6]
InChIKey	IYYGLLJDALWAMD-UHFFFAOYSA-N	[3][6]
SMILES	C1=CC=C(C=C1)CON=O	[3]

## Synthesis of Benzyl Nitrite

While a specific detailed protocol for the synthesis of **benzyl nitrite** is not readily available in the reviewed literature, a general and widely used method for the preparation of alkyl nitrites from the corresponding alcohol and a nitrite salt in an acidic medium can be adapted.[7] The

following protocol is based on the well-established synthesis of n-butyl nitrite and is expected to yield **benzyl nitrite** with high efficiency.

## Experimental Protocol: Synthesis of Benzyl Nitrite

Materials:

- Benzyl alcohol ( $C_7H_8O$ )
- Sodium nitrite ( $NaNO_2$ )
- Concentrated Sulfuric acid ( $H_2SO_4$ )
- Distilled water
- Sodium bicarbonate ( $NaHCO_3$ ) solution (e.g., 5%)
- Anhydrous sodium sulfate ( $Na_2SO_4$ ) or magnesium sulfate ( $MgSO_4$ )
- Ice
- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Separatory funnel

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of sodium nitrite in distilled water. For a synthesis targeting approximately 0.1 moles of **benzyl nitrite**, one might start with a solution of ~7.6 g (0.11 mol) of sodium nitrite in ~30 mL of water.

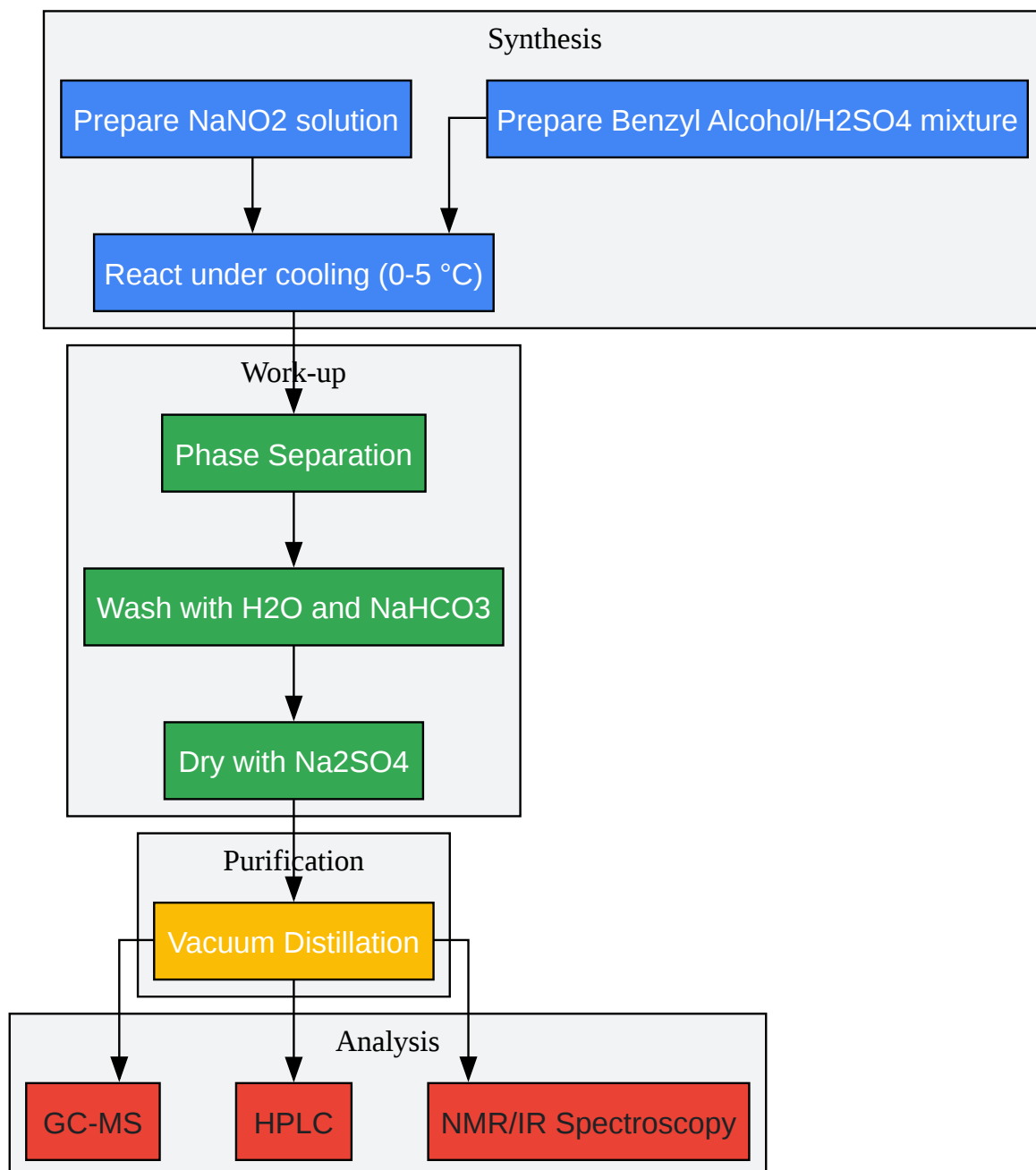
- Cool the flask in an ice-salt bath with vigorous stirring until the temperature of the nitrite solution is at or below 0 °C.
- In a separate beaker, prepare a cooled mixture of benzyl alcohol and sulfuric acid. Slowly add ~5.4 g (0.05 mol) of concentrated sulfuric acid to ~10.8 g (0.1 mol) of benzyl alcohol, while keeping the mixture cool in an ice bath.
- Slowly add the cooled benzyl alcohol-sulfuric acid mixture dropwise to the stirred sodium nitrite solution via the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 5 °C to minimize the decomposition of nitrous acid and the formation of byproducts.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
- Once the reaction is complete, transfer the mixture to a separatory funnel. The organic layer containing the **benzyl nitrite** should separate from the aqueous layer.
- Separate the organic layer and wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and again with cold water.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent. The resulting product is crude **benzyl nitrite**.
- For higher purity, the **benzyl nitrite** can be distilled under reduced pressure. Based on available data, distillation at a pressure of 1-10 Torr would be appropriate.<sup>[5]</sup>

#### Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood as nitrogen oxides, which are toxic, may be evolved.
- Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
- Alkyl nitrites can be flammable and may decompose upon standing, especially when exposed to light and heat.<sup>[5]</sup> Store the product in a cool, dark place.

## Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of **benzyl nitrite**.



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Proposed workflow for **benzyl nitrite** synthesis and analysis.

## Mechanism of Action and Pharmacological Effects

The primary pharmacological effect of **benzyl nitrite**, like other alkyl nitrites, is vasodilation, which is mediated by the release of nitric oxide (NO).<sup>[1]</sup>

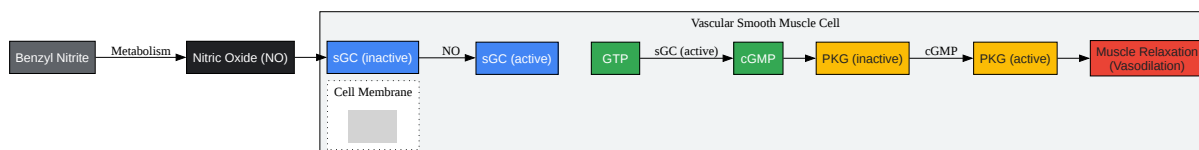
### Nitric Oxide Release

**Benzyl nitrite** is considered a prodrug that releases NO in the body.<sup>[8][9]</sup> This can occur through enzymatic and non-enzymatic pathways. The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.

### The NO/cGMP Signaling Pathway

The activation of sGC leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP).<sup>[10]</sup> cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle and vasodilation.<sup>[2][10]</sup>

The following diagram illustrates the NO signaling pathway initiated by a nitric oxide donor like **benzyl nitrite**.



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Nitric Oxide (NO) signaling pathway in vasodilation.

## Pharmacological Effects

The vasodilatory action of **benzyl nitrite** is expected to lead to a decrease in blood pressure. While specific quantitative data such as the EC<sub>50</sub> for **benzyl nitrite**'s vasodilator potency is not available in the reviewed literature, studies on other nitrites and NO donors confirm their potent effects on vascular tone.[\[11\]](#)[\[12\]](#) The therapeutic potential of NO-releasing drugs is being explored for various cardiovascular conditions, including hypertension and angina.[\[8\]](#)[\[9\]](#)

## Metabolism and Toxicology

### Metabolism

Specific studies on the metabolism of **benzyl nitrite** are scarce. However, based on the general principles of xenobiotic metabolism, it is likely to undergo hydrolysis to benzyl alcohol and nitrite.[\[13\]](#)[\[14\]](#) Benzyl alcohol is then further metabolized, potentially to benzoic acid, which can be conjugated and excreted. The released nitrite can be oxidized to nitrate or converted to NO.

### Toxicology

There is no specific LD<sub>50</sub> value available for **benzyl nitrite** in the reviewed literature. However, the toxicity of other nitrites provides an indication of its potential hazards. For instance, the oral LD<sub>50</sub> of sodium nitrite in rats is reported to be in the range of 150-200 mg/kg.[\[15\]](#) The acute toxicity of butyl nitrite in rats has an oral LD<sub>50</sub> of 83 mg/kg.[\[16\]](#) The primary toxic effect of nitrites is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[\[17\]](#)

## Analytical Methods

The characterization and quantification of **benzyl nitrite** can be achieved using standard analytical techniques.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like alkyl nitrites.[\[17\]](#)[\[18\]](#) It can be used to confirm the identity of synthesized **benzyl nitrite** by its mass spectrum and

retention time. Headspace GC-MS can be particularly useful for analyzing the purity and decomposition products of **benzyl nitrite**.<sup>[17]</sup>

## High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be employed for the quantification of **benzyl nitrite**.<sup>[19][20]</sup> Reversed-phase chromatography with a suitable mobile phase would likely be effective. The development of a specific HPLC method would require optimization of the column, mobile phase composition, and detection wavelength.

Table 2: Summary of Analytical Methods for Nitrite Analysis

Technique	Principle	Application	Reference(s)
GC-MS	Separation by gas chromatography and identification by mass spectrometry.	Identification and quantification of volatile nitrites and their degradation products.	<sup>[17][18]</sup>
HPLC-UV	Separation by liquid chromatography and quantification by UV absorbance.	Quantification of nitrites in various matrices, including biological fluids and food.	<sup>[19][20]</sup>
Spectroscopy (IR, NMR)	Analysis of molecular vibrations (IR) and nuclear magnetic resonance (NMR) to determine chemical structure.	Structural elucidation and confirmation of synthesized benzyl nitrite.	<sup>[5]</sup>

## Applications in Drug Development

The ability of **benzyl nitrite** to release nitric oxide makes it a potential candidate for development as a therapeutic agent, particularly in the field of cardiovascular medicine. NO-releasing drugs are of significant interest for the treatment of conditions characterized by



endothelial dysfunction and reduced NO bioavailability, such as hypertension, atherosclerosis, and angina.[8][9] The benzyl moiety offers a scaffold that can be modified to tune the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the development of novel NO-donor prodrugs with targeted delivery or controlled release profiles.

## Conclusion

**Benzyl nitrite** (CAS 935-05-7) is an organic nitrite with the potential to act as a nitric oxide donor, thereby inducing vasodilation. This technical guide has summarized the available information on its chemical and physical properties, provided a detailed protocol for its synthesis, elucidated its mechanism of action through the NO/cGMP pathway, and discussed relevant analytical methods. While specific quantitative data on its pharmacology and toxicology are limited, the information on related compounds provides a strong basis for further research and development. For scientists and professionals in drug development, **benzyl nitrite** represents an interesting molecule for the exploration of novel nitric oxide-based therapies. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.

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